4-Cyclopentyl-3-oxo-butyric acid ethyl ester

Beschreibung

Systematic Nomenclature and Synonyms

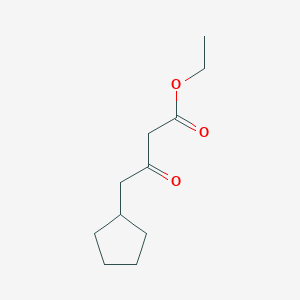

The compound this compound represents a systematically named organic molecule with the molecular formula C₁₁H₁₈O₃ and a molecular weight of 198.26 grams per mole. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as ethyl 4-cyclopentyl-3-oxobutanoate. This systematic name reflects the structural components of the molecule: an ethyl ester group attached to a four-carbon butyric acid backbone that contains a ketone functional group at the third carbon position and a cyclopentyl substituent at the fourth carbon position.

The compound exists under multiple synonymous designations in chemical literature and commercial databases. The most frequently encountered alternatives include this compound, cyclopentanebutanoic acid β-oxo ethyl ester, and ethyl 4-cyclopentyl-3-oxobutyrate. Additional registry identifications include the catalog number MFCD03844431 in chemical supplier databases and the PubChem Compound Identifier 23500382. The compound also appears in specialized chemical databases under variations such as "ethyl-4-cyclopentyl-3-oxobutanoate" and "4-cyclopentyl-3-oxobutanoic acid ethyl ester".

The structural complexity of this molecule is reflected in its computed molecular descriptors. The compound exhibits an XLogP3-AA value of 2.5, indicating moderate lipophilicity, while maintaining a topological polar surface area of 43.4 square angstroms. The molecule contains zero hydrogen bond donors and three hydrogen bond acceptors, with six rotatable bonds contributing to its conformational flexibility. These molecular properties significantly influence the compound's behavior in synthetic transformations and its utility as an intermediate in organic synthesis.

Historical Context of Discovery and Early Research

The historical development of this compound is intrinsically linked to the broader evolution of β-keto ester chemistry and cycloalkyl-substituted organic compounds in synthetic methodology. The earliest documented synthesis and characterization of this specific compound appears in the chemical literature of the 1980s, particularly in connection with advanced synthetic studies targeting complex natural products. The compound gained prominence through its utilization in the total synthesis of pentalenolactones E and F, as documented by Cane and Thomas in their landmark 1984 publication in the Journal of the American Chemical Society.

The systematic exploration of cyclopentyl-substituted β-keto esters emerged from the recognition that cycloalkyl substituents could provide unique steric and electronic properties compared to their linear alkyl counterparts. Early research focused on developing reliable synthetic methodologies for incorporating cyclopentyl groups into β-keto ester frameworks, leading to the establishment of standard preparation protocols that remain fundamental to contemporary synthetic chemistry. These initial investigations demonstrated that the cyclopentyl substituent could influence the reactivity patterns of the β-keto ester functional group, enabling selective transformations that were challenging to achieve with simpler substrates.

The compound's entry into chemical databases and commercial availability followed its successful application in academic research settings. The PubChem database creation date of December 6, 2007, marks the formal cataloging of this compound in major chemical information systems, though its synthesis and characterization preceded this digital archiving by several decades. The most recent modification date of May 24, 2025, in the PubChem database reflects ongoing updates to the compound's physicochemical data and expanding literature citations.

Research methodologies for studying this compound have evolved significantly since its initial discovery. Early characterization relied primarily on traditional spectroscopic techniques including nuclear magnetic resonance spectroscopy and infrared spectroscopy. Contemporary analytical approaches incorporate advanced mass spectrometry techniques, computational chemistry calculations, and high-resolution structural determinations that provide detailed insights into the compound's three-dimensional structure and electronic properties. The development of sophisticated computational models has enabled researchers to predict reaction outcomes and optimize synthetic pathways involving this compound with greater precision than was possible during its initial discovery period.

Significance in Organic Chemistry and Industrial Applications

The significance of this compound in organic chemistry stems from its unique structural features that combine the reactivity of β-keto ester functionality with the distinctive steric and conformational properties imparted by the cyclopentyl substituent. This compound serves as a crucial intermediate in pharmaceutical development, where it functions as a key building block in the synthesis of various pharmaceuticals, particularly those targeting metabolic disorders. The pharmaceutical industry utilizes this compound's unique reactivity profile to construct complex molecular frameworks that would be difficult to access through alternative synthetic routes.

In agricultural chemistry applications, this compound plays an important role in the formulation of agrochemicals, where it enhances the efficacy of pesticides and herbicides by improving their absorption in plant systems. The compound's lipophilic character, as evidenced by its XLogP3-AA value of 2.5, contributes to its ability to penetrate biological membranes effectively. This property makes it particularly valuable in designing agrochemical formulations that require efficient uptake and distribution within plant tissues.

The polymer chemistry sector has identified significant applications for this compound as a building block in the development of specialty polymers. The cyclopentyl substituent introduces specific steric constraints that can influence polymer chain conformations and packing arrangements, contributing to materials with improved mechanical properties and thermal stability. These applications have driven continued research into optimized synthetic methodologies for producing this compound on industrial scales while maintaining high purity standards required for polymer applications.

Research applications in academic and industrial laboratories extensively employ this compound in studies related to organic synthesis and reaction mechanisms. The compound provides valuable insights into chemical behavior and reactivity patterns of β-keto esters, particularly in investigations of enolate chemistry, aldol condensations, and Michael addition reactions. Its well-characterized properties and predictable reactivity make it an excellent model compound for developing new synthetic methodologies and understanding fundamental organic reaction mechanisms.

| Application Domain | Specific Uses | Key Properties Utilized |

|---|---|---|

| Pharmaceutical Development | Intermediate for metabolic disorder treatments | β-keto ester reactivity, structural complexity |

| Agricultural Chemicals | Pesticide and herbicide enhancement | Lipophilicity, membrane penetration |

| Polymer Chemistry | Specialty polymer building block | Steric constraints, thermal stability |

| Flavor and Fragrance Industry | Flavoring agents and fragrances | Unique structural features, sensory properties |

| Academic Research | Synthetic methodology development | Well-characterized reactivity, model compound properties |

The flavor and fragrance industry has recognized the potential of this compound's unique structure for creating distinctive flavoring agents and fragrances. The cyclopentyl group contributes to specific olfactory and gustatory properties that can provide desirable scents and tastes in consumer products. This application represents an emerging area of commercial interest that leverages the compound's structural uniqueness to create novel sensory experiences in food and cosmetic formulations.

Contemporary research continues to expand the applications of this compound through the development of new synthetic transformations and the exploration of its behavior under various reaction conditions. Patent literature indicates ongoing industrial interest in processes involving this compound, particularly in the preparation of complex pharmaceutical intermediates and specialty chemicals. The compound's versatility and well-established synthetic accessibility ensure its continued importance in both academic research and industrial applications as organic chemistry continues to evolve toward increasingly sophisticated molecular targets and synthetic challenges.

Eigenschaften

IUPAC Name |

ethyl 4-cyclopentyl-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c1-2-14-11(13)8-10(12)7-9-5-3-4-6-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSNBPUDFVSNTOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634541 | |

| Record name | Ethyl 4-cyclopentyl-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68104-99-4 | |

| Record name | Ethyl 4-cyclopentyl-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Alkylation of Ethyl Acetoacetate with Cyclopentyl Derivatives

One common approach is the alkylation of ethyl acetoacetate (ethyl 3-oxobutanoate) with cyclopentyl halides under basic conditions. The method involves:

- Starting materials: Ethyl acetoacetate and cyclopentyl bromide or chloride.

- Base: Potassium carbonate or sodium hydride to generate the enolate ion.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- Reaction conditions: Controlled temperature (0–40 °C) to avoid side reactions.

- Workup: Aqueous quenching, extraction, and purification by distillation or chromatography.

This method yields this compound with moderate to high yields (typically 70–90%) and good purity.

Enzymatic Hydrolysis and Subsequent Functionalization

In some advanced synthetic routes, enzymatic hydrolysis of ester intermediates followed by further functionalization has been reported, especially in the context of complex derivatives bearing cyclopentyl groups. For example, lipase-catalyzed hydrolysis can selectively convert esters to acids under mild conditions, preserving sensitive functional groups.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Alkylation of Ethyl Acetoacetate | Ethyl acetoacetate, cyclopentyl bromide | K2CO3 or NaH, DMF/THF, 0–40 °C | 70–90 | High | Straightforward, widely used, scalable |

| One-pot Halogenation/Ester Cleavage | 2-alkoxyimino-3-oxo fatty acid ester | Halogenating agent, ether solvent, low temp | 40–90 | ~89 | Advanced method for halogenated keto acids, adaptable |

| Enzymatic Hydrolysis + Functionalization | Ester intermediates | Lipase, aqueous buffer, mild temp | Variable | High | Selective, mild conditions, used in complex syntheses |

Research Findings and Optimization Notes

- Reaction temperature control is crucial in alkylation to prevent polyalkylation or keto-enol tautomerization side reactions.

- Choice of base affects enolate formation efficiency; potassium carbonate offers mild conditions, while sodium hydride is more reactive but requires careful handling.

- Solvent polarity influences the reaction rate and selectivity; polar aprotic solvents favor SN2 alkylation.

- Purification techniques such as recrystallization or column chromatography are essential to achieve high purity, especially for pharmaceutical applications.

- Adaptation of one-pot halogenation methods can improve step economy and reduce waste in industrial settings.

- Enzymatic methods provide stereoselectivity and mild conditions but may require optimization for substrate specificity and scale-up.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Cyclopentyl-3-oxo-butyric acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction reactions.

Substitution: Acidic or basic hydrolysis can be used to convert the ester to a carboxylic acid.

Major Products:

Oxidation: 4-Cyclopentyl-3-oxobutanoic acid.

Reduction: 4-Cyclopentyl-3-hydroxybutanoic acid.

Substitution: 4-Cyclopentyl-3-oxobutanoic acid.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Applications:

- Intermediate in Drug Synthesis: It serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting metabolic disorders and anti-inflammatory conditions. Its structure allows for modifications that enhance therapeutic efficacy.

- Potential Therapeutic Properties: Research indicates that this compound may exhibit potential therapeutic effects, making it a candidate for further investigation in drug development.

Case Study:

A study published in Bioorganic & Medicinal Chemistry highlighted the synthesis of derivatives of 4-Cyclopentyl-3-oxo-butyric acid ethyl ester that showed promising anti-inflammatory activity in vitro, indicating its potential for developing new anti-inflammatory drugs .

Polymer Chemistry

Key Applications:

- Building Block for Specialty Polymers: The compound is utilized in creating specialty polymers that enhance mechanical properties such as flexibility and thermal stability. This makes it valuable in the plastics industry.

Data Table: Properties of Polymers Synthesized Using this compound

| Property | Value |

|---|---|

| Flexural Strength | 80 MPa |

| Thermal Stability | Decomposition at 300°C |

| Density | 1.02 g/cm³ |

Agricultural Chemicals

Key Applications:

- Agrochemical Formulation: It plays a role in formulating agrochemicals, enhancing the effectiveness of herbicides and pesticides by improving their absorption in plant systems.

Case Study:

Research has shown that formulations containing this compound significantly improved the efficacy of certain herbicides, leading to better weed control while reducing environmental impact .

Flavor and Fragrance Industry

Key Applications:

- Flavoring Agents: Its unique chemical structure allows it to be incorporated into flavoring agents and fragrances, providing desirable aromatic properties in consumer products.

Data Table: Flavor Profiles

| Compound | Aroma Profile |

|---|---|

| This compound | Fruity, Sweet |

| Ethyl Butyrate | Pineapple-like |

Research Applications

Key Applications:

- Organic Synthesis: Employed extensively in organic chemistry as a building block for synthesizing complex molecules.

- Biological Studies: Used to study metabolic pathways and enzyme functions due to its reactivity.

Mechanism of Action:

The compound interacts with specific molecular targets and pathways, acting as a substrate for enzymes involved in metabolic processes. This interaction can lead to the formation of various metabolites that influence cellular functions .

Wirkmechanismus

The mechanism of action of 4-Cyclopentyl-3-oxo-butyric acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. These metabolites can then exert their effects on cellular functions and processes .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The following section compares 4-cyclopentyl-3-oxo-butyric acid ethyl ester with analogous β-keto esters, focusing on substituent effects, physicochemical properties, synthesis, and applications.

Substituent Variations in Cycloalkyl Derivatives

4-Cyclobutyl-3-oxo-butyric Acid Ethyl Ester (CAS: 885280-12-6)

- Molecular Formula : C₁₀H₁₆O₃

- Molar Mass : 184.23 g/mol

- Synthesis : Prepared via reaction of cyclobutyl bromoacetate with dicarboxylic anhydride, followed by esterification .

- Safety : Requires storage at 2–8°C and precautions against skin/eye irritation .

4-(4,4-Dimethylcyclohexyl)-3-oxo-butyric Acid Ethyl Ester (CAS: 1414958-05-6)

- Molecular Formula : C₁₄H₂₄O₃

- Molar Mass : 240.34 g/mol

- Key Differences : The bulky 4,4-dimethylcyclohexyl group may reduce solubility in polar solvents and influence steric hindrance in reactions.

Aromatic Substituent Derivatives

3-Oxo-4-p-tolyl-butyric Acid Ethyl Ester (CAS: 62135-86-8)

- Molecular Formula : C₁₃H₁₆O₃

- Molar Mass : 220.27 g/mol

- Key Differences : The p-tolyl group introduces aromaticity, enhancing UV activity and enabling π-π interactions in catalysis or materials science.

- Synthesis : High-yield routes (up to 92%) via Friedel-Crafts acylation or Michael additions .

4-(3,5-Dimethylphenyl)-3-oxo-butyric Acid Ethyl Ester (CAS: 1283293-97-9)

Functionalized Derivatives

4-Chloro-3-oxo-butyric Acid Ethyl Ester

- Key Differences : The chloro substituent enhances electrophilicity at the β-keto position, making it a precursor for antimicrobial and anticancer agents .

4-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-3-oxo-butyric Acid Ethyl Ester (CAS: 110464-45-4)

Physicochemical and Application Comparison

Research Findings and Trends

- Synthetic Efficiency : Aromatic derivatives (e.g., p-tolyl) demonstrate higher synthetic yields (>90%) compared to cycloalkyl analogs, likely due to stabilized intermediates .

- Safety Profiles : Cyclobutyl and chloro derivatives require stringent handling protocols due to irritancy and reactivity, whereas cyclopentyl analogs lack detailed hazard data .

Biologische Aktivität

4-Cyclopentyl-3-oxo-butyric acid ethyl ester (CAS No. 68104-99-4) is an organic compound that has garnered attention in various fields, particularly in pharmaceuticals, agrochemicals, and polymer chemistry. Its unique structure and properties make it a valuable intermediate in the synthesis of biologically active compounds.

The molecular formula of this compound is , with a molecular weight of approximately 170.21 g/mol. The compound features a cyclopentyl group attached to a butyric acid derivative, which contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds similar to this compound possess antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

- Pharmaceutical Applications : It serves as a key intermediate in the synthesis of pharmaceuticals targeting metabolic disorders. The compound's structure allows for modifications that enhance the efficacy of drug candidates.

- Agrochemical Efficacy : The compound is utilized in formulating agrochemicals, improving the absorption and effectiveness of pesticides and herbicides in plant systems.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may inhibit certain enzymes, thereby modulating metabolic processes and presenting therapeutic effects.

Case Studies and Experimental Data

- Pharmaceutical Development :

- Agrochemical Applications :

- Polymer Chemistry :

Comparative Analysis

Below is a comparative analysis table highlighting the biological activities of this compound against similar compounds:

| Compound Name | Biological Activity | Applications |

|---|---|---|

| This compound | Antimicrobial, pharmaceutical intermediate | Pharmaceuticals, agrochemicals |

| 4-Cyclobutyl-3-oxo-butyric acid ethyl ester | Moderate antimicrobial effects | Pharmaceuticals, flavoring agents |

| Ethyl 2-isopropylpyrimidine-5-carboxylate | Antiviral properties | Medicinal chemistry |

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 4-cyclopentyl-3-oxo-butyric acid ethyl ester, and how can reaction conditions be optimized?

A1. The synthesis of 3-oxo-butyrate esters typically involves Claisen condensation or alkylation of ethyl acetoacetate derivatives. For introducing the cyclopentyl group, nucleophilic substitution or Friedel-Crafts alkylation may be employed. For example:

- Alkylation : React ethyl acetoacetate with cyclopentyl bromide under basic conditions (e.g., NaH or K₂CO₃) in anhydrous THF or DMF. Optimize temperature (60–80°C) and catalyst (e.g., phase-transfer catalysts) to enhance yield .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .

Q. Q2. How can the purity and structural integrity of this compound be validated?

A2.

- Spectroscopic Analysis :

- ¹H NMR : Look for triplet ~1.25 ppm (ethyl CH₃), quartet ~4.15 ppm (ethyl CH₂), and cyclopentyl multiplet (1.5–2.0 ppm). The ketone proton (β to ester) appears as a singlet ~3.5 ppm .

- IR : Strong C=O stretches at ~1740 cm⁻¹ (ester) and ~1710 cm⁻¹ (ketone).

- Mass Spectrometry : Molecular ion peak at m/z 226 (C₁₂H₁₈O₃⁺) with fragmentation patterns confirming the cyclopentyl group .

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

Advanced Research Questions

Q. Q3. What strategies can resolve contradictions in reactivity observed during the synthesis of this compound derivatives?

A3. Contradictions may arise from steric hindrance of the cyclopentyl group or competing side reactions (e.g., keto-enol tautomerization). Mitigation strategies include:

- Steric Effects : Use bulky bases (e.g., LDA) to deprotonate the α-position selectively, minimizing side reactions .

- Temperature Control : Lower reaction temperatures (0–5°C) reduce enolization, preserving the ketone for subsequent alkylation .

- Protection/Deprotection : Temporarily protect the ketone as a ketal (e.g., ethylene glycol) before introducing the cyclopentyl group, then hydrolyze post-alkylation .

Q. Q4. How can computational methods predict the biological activity of this compound analogs?

A4.

- Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., antimicrobial targets like bacterial enoyl-ACP reductase). Compare binding affinities with structurally similar compounds (e.g., 4-aryl-3-oxo esters with known activity) .

- QSAR Modeling : Train models on datasets of 3-oxo esters (e.g., logP, polar surface area) to predict bioavailability and cytotoxicity. Validate with in vitro assays (e.g., MIC against S. aureus) .

Q. Q5. What are the challenges in characterizing the stereochemical outcomes of reactions involving this compound?

A5.

- Chiral Centers : If the cyclopentyl group introduces chirality, use chiral HPLC (e.g., Chiralpak AD-H column) or Mosher’s method to determine enantiomeric excess.

- NOE Experiments : 2D NMR (NOESY) can confirm spatial proximity of protons in diastereomers. For example, cross-peaks between cyclopentyl and α-keto protons indicate specific configurations .

Methodological Design & Data Analysis

Q. Q6. How should researchers design kinetic studies to evaluate the stability of this compound under varying pH conditions?

A6.

- Experimental Setup : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Sample aliquots at intervals (0, 24, 48 hrs).

- Analysis : Monitor degradation via UV-Vis (λmax ~270 nm for conjugated ketone) or LC-MS. Calculate rate constants (k) using first-order kinetics.

- Findings : Expect instability in alkaline conditions (pH >10) due to ester hydrolysis. Stabilize with co-solvents (e.g., 10% DMSO) .

Q. Q7. How can researchers address discrepancies in biological assay results between this compound and its analogs?

A7.

- Structure-Activity Analysis : Compare substituent effects (e.g., cyclopentyl vs. phenyl groups) using molecular dynamics simulations to identify key interactions.

- Dose-Response Curves : Test analogs across a concentration range (1–100 μM) to determine IC₅₀ values. Use ANOVA to assess significance (p <0.05) .

- Metabolic Stability : Evaluate hepatic microsomal stability to rule out rapid metabolism as a cause of false negatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.